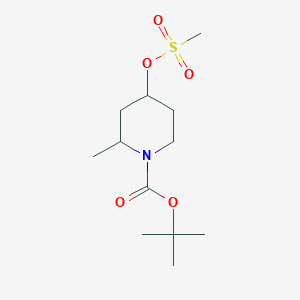

tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate

Description

tert-Butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position, and a methylsulfonyloxy (mesyloxy) group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the mesyloxy group acts as a leaving group in nucleophilic substitution reactions.

Properties

Molecular Formula |

C12H23NO5S |

|---|---|

Molecular Weight |

293.38 g/mol |

IUPAC Name |

tert-butyl 2-methyl-4-methylsulfonyloxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO5S/c1-9-8-10(18-19(5,15)16)6-7-13(9)11(14)17-12(2,3)4/h9-10H,6-8H2,1-5H3 |

InChI Key |

DFIXIEQPBPZSIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate typically involves the following key steps:

- Construction or procurement of the piperidine ring with the desired stereochemistry (2R,4R).

- Introduction of the tert-butyl carbamate protecting group (Boc group) on the nitrogen atom.

- Installation of the methyl substituent at the 2-position.

- Conversion of the 4-hydroxy group (if present) to the methylsulfonyloxy (mesylate) group.

The mesylate group serves as an excellent leaving group for further nucleophilic substitution reactions in downstream synthetic sequences.

Detailed Preparation Method

Step 1: Synthesis of tert-butyl 4-hydroxymethyl-2-methylpiperidine-1-carboxylate

- Starting from a suitably substituted piperidine or via asymmetric synthesis, the 2-methyl-4-hydroxymethyl-piperidine core is prepared.

- The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford the tert-butyl carbamate.

- The stereochemistry (2R,4R) is controlled either by chiral starting materials or chiral catalysts.

Step 2: Conversion of Hydroxyl to Methylsulfonyloxy (Mesylate)

- The hydroxyl group at the 4-position is converted into a mesylate by treatment with methanesulfonyl chloride (MsCl) and a base such as triethylamine (Et3N).

- This reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) at low temperature (0 to 25 °C).

- The reaction proceeds with retention of stereochemistry at the 4-position.

Representative Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl to mesylate | Methanesulfonyl chloride, Et3N, DCM, 0-25 °C, 1-2 h | 85-95 | High selectivity, mild conditions |

| Boc protection | Boc2O, base (e.g., NaHCO3), solvent (e.g., THF or DCM) | 90-98 | Standard carbamate protection |

Experimental Example from Literature

One experimental procedure reported for a closely related compound tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involves:

- Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

- Treatment with methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C to room temperature for 1 hour.

- Workup includes aqueous quench, extraction, drying, and purification by silica gel chromatography.

- The product is obtained as a white solid with yields typically around 85-90%.

This method is scalable and reproducible, suitable for preparative and industrial purposes.

Additional Notes on Stereochemistry and Purification

- The stereochemical integrity at the 2R and 4R positions is crucial for biological activity and is maintained throughout the synthesis by careful choice of starting materials and mild reaction conditions during mesylation.

- Purification is commonly achieved by silica gel chromatography using mixtures of petroleum ether and ethyl acetate.

- Analytical methods such as TLC, NMR, and LC-MS are employed to confirm purity and structure.

Summary Table of Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | tert-butyl 4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |

| Protecting Group | tert-butyl carbamate (Boc) |

| Mesylation Reagent | Methanesulfonyl chloride (MsCl) |

| Base | Triethylamine (Et3N) or similar |

| Solvent | Dichloromethane (DCM) or N,N-dimethylformamide (DMF) in some cases |

| Temperature | 0 to 25 °C |

| Reaction Time | 1 to 2 hours |

| Yield | 85-95% |

| Purification | Silica gel chromatography |

| Stereochemistry | (2R,4R) configuration maintained |

Research Results and Applications

- The mesylate derivative is an important intermediate for nucleophilic substitution reactions, enabling the introduction of various nucleophiles to generate diverse piperidine derivatives.

- It has been utilized in structure-activity relationship (SAR) studies targeting enzymes such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, where the mesylate serves as a leaving group for coupling with nucleophilic heterocycles.

- The compound’s preparation has been optimized for high yield and stereochemical purity, facilitating its use in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxyl group.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The methylsulfonyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted piperidine compounds.

Scientific Research Applications

Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ in substituent groups, stereochemistry, and physicochemical properties. Key examples from the literature include:

(a) tert-Butyl 4-((Methylsulfonyl)oxy)piperidine-1-carboxylate

- Structure : Lacks the 2-methyl group and stereochemical specificity.

- Molecular Weight : 279.35 g/mol .

- Synthetic Utility: Serves as a mesylate intermediate for substitution reactions (e.g., with 4-chlorothiophenol to form tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate, yielding 78% under K₂CO₃/DMF conditions) .

- Key Difference : Absence of stereocenters and 2-methyl group reduces steric hindrance compared to the target compound.

(b) tert-Butyl (S)-4-Ethoxy-3,4-dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate

- Structure : Features an ethoxy group and a spirocyclic benzopyran system.

- Molecular Weight : 347.4 g/mol; specific rotation [α]²⁰_D = −2.2 (CH₂Cl₂) .

- Physicochemical Properties : 96.3% purity via HPLC (tR = 21.3 min) .

- Key Difference : The ethoxy group and fused aromatic system enhance hydrophobicity, contrasting with the polar mesyloxy group in the target compound.

(c) tert-Butyl 4-(4-Bromobenzyloxy)piperidine-1-carboxylate

- Structure : Substituted with a 4-bromobenzyloxy group.

- Molecular Weight : 370.28 g/mol; mp = 50.5–52.5°C .

- Key Difference : The bulky bromobenzyloxy group increases molecular weight and melting point, likely due to enhanced van der Waals interactions.

Physicochemical Properties and Reactivity

Biological Activity

Chemical Identity

- IUPAC Name: tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate

- CAS Number: 2920239-16-1

- Molecular Formula: C₁₂H₂₃NO₅S

- Molecular Weight: 293.38 g/mol

This compound is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory responses and other physiological processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity: It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in stimulated human macrophages, suggesting a potential role in managing inflammatory diseases .

- Renin Inhibition: Similar compounds have been studied for their effects on renin, an enzyme involved in blood pressure regulation. This suggests a potential application in hypertension management .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine derivatives, providing insights into the potential effects of this compound:

- In Vitro Studies: In vitro pharmacological screening revealed that derivatives with similar structural features can effectively inhibit pyroptosis and cytokine release at varying concentrations. For instance, certain compounds demonstrated up to 39% inhibition of pyroptotic cell death at 10 µM .

- Structural Activity Relationship (SAR): The analysis of structure-activity relationships has indicated that modifications to the piperidine ring and substituents can significantly influence biological activity. Compounds with specific functional groups showed enhanced potency against inflammatory markers .

- Safety and Toxicology: Preliminary safety assessments indicate that while the compound exhibits promising biological activity, further toxicological evaluations are necessary to determine its safety profile for potential therapeutic use.

Data Table: Biological Activity Overview

Q & A

Q. What are the key steps for synthesizing tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Introduction of the tert-butyl carbamate (Boc) protecting group to the piperidine nitrogen under anhydrous conditions using Boc anhydride and a base like triethylamine .

- Step 2 : Selective sulfonation at the 4-position using methanesulfonyl chloride (MsCl) in dichloromethane, with DMAP as a catalyst to enhance reactivity .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diastereomerically pure product. Confirmation of stereochemistry requires chiral HPLC or X-ray crystallography .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the sulfonate ester .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry (e.g., methylsulfonyloxy vs. hydroxyl groups) and Boc protection .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- Polarimetry : Verify enantiomeric excess (ee) due to the (2R,4R) configuration .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the sulfonation step?

- Methodological Answer :

- Chiral Auxiliaries : Use (-)-sparteine or cinchona alkaloids to stabilize the transition state and prevent racemization .

- Low-Temperature Conditions : Perform reactions at -78°C (dry ice/acetone bath) to slow competing pathways .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict steric and electronic effects on sulfonate group orientation .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- X-ray Crystallography : Refine structures using SHELXL (version 2018/3) with high-resolution data (>1.0 Å) to resolve ambiguities in sulfonate group geometry .

- Dynamic NMR : Analyze variable-temperature H NMR to detect conformational flexibility that may explain discrepancies between solid-state and solution structures .

- Cross-Validation : Compare with analogs (e.g., tert-butyl 4-amino derivatives) to identify systematic errors in data interpretation .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- QSAR Models : Use MOE or Schrödinger Suite to calculate Fukui indices, identifying the 4-methylsulfonyloxy group as the primary electrophilic site .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS, focusing on solvation of the sulfonate leaving group .

- Benchmarking : Validate predictions against experimental kinetic data (e.g., pseudo-first-order rate constants with NaN in acetonitrile) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Loading : Optimize asymmetric catalysis (e.g., Pd(OAc)/XPhos) to reduce costs while retaining >98% ee .

- Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer and minimize side reactions during Boc deprotection .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and adjust parameters in real time .

Safety and Regulatory Considerations

Q. How should waste containing this compound be disposed of?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.